(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride
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Overview
Description
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride is an organosulfur compound with a unique structure that includes a dioxane ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride typically involves the reaction of 2-methyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonyl fluoride group can yield sulfides or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides and Thiols: Formed from reduction reactions.
Scientific Research Applications
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further transformed into various functional groups.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in the study of enzyme mechanisms and protein labeling due to its ability to form stable covalent bonds with nucleophilic residues.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, such as amines and thiols, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity is exploited in enzyme inhibition, where the compound can irreversibly inhibit enzymes by modifying active site residues.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Lacks the dioxane ring but has similar reactivity due to the sulfonyl fluoride group.
Sulfonyl Chlorides: Similar reactivity but more prone to hydrolysis.
Sulfonamides: Products of nucleophilic substitution reactions with sulfonyl fluorides.
Uniqueness
(2-Methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride is unique due to the presence of the dioxane ring, which can impart different physical and chemical properties compared to simpler sulfonyl fluorides. The dioxane ring can influence the compound’s solubility, stability, and reactivity, making it a valuable reagent in specific synthetic and research applications.
Properties
IUPAC Name |
(2-methyl-1,4-dioxan-2-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBTVLXUWHODH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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